molecular formula C20H16N2O2S B2490223 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 441291-33-4

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2490223
CAS No.: 441291-33-4
M. Wt: 348.42
InChI Key: SBSISKBKHPVBOU-QZQOTICOSA-N
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with 1-naphthoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-methylbenzothiazolium iodide: Another benzothiazole derivative with similar structural features.

    4-methylbenzo[d]thiazol-2-amine: A related compound with a different substitution pattern on the benzothiazole ring.

Uniqueness

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a naphthamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 312.39 g/mol
  • IUPAC Name : N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its potential anticancer properties .
  • Modulation of Protein Interactions : The compound may interact with specific proteins or enzymes, altering their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound showed potent activity against prostate (PC-3) and melanoma (A375) cancer cell lines, with IC50 values in the low micromolar range.
  • In Vivo Efficacy : In animal models, treatment with this compound resulted in tumor growth inhibition comparable to standard chemotherapeutics. The percentage tumor growth inhibition (%T/C) ranged from 25% to 50% depending on the dosage and treatment duration .

Other Biological Activities

In addition to its anticancer properties, preliminary studies have suggested that the compound may possess:

  • Antimicrobial Activity : Some derivatives within this chemical class have shown promise against bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways may also be a beneficial aspect of this compound's biological profile.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research focused on a series of thiazole derivatives, including this compound. The results indicated that the compound effectively binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to apoptosis in cancer cells .

CompoundCell LineIC50 (µM)%T/C
This compoundPC-35.030%
This compoundA3754.525%

Case Study 2: Mechanistic Insights

Research published in Journal of Heterocyclic Chemistry explored the synthesis and biological evaluation of related compounds. It was found that modifications at the 4-position significantly influenced the binding affinity and cytotoxicity against cancer cells, highlighting the importance of structural variations in therapeutic efficacy .

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-18-16(24-2)11-6-12-17(18)25-20(22)21-19(23)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSISKBKHPVBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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